

Comparative analysis of "2-Phthalimidoethanesulfonamide" and phthalimide analogs

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Compound of Interest

Compound Name: *2-Phthalimidoethanesulfonamide*

Cat. No.: *B1211333*

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Comparative Analysis of Phthalimide Analogs for Drug Development

A detailed guide for researchers on the therapeutic potential of phthalimide derivatives, with a focus on sulfonamide analogs and their performance in preclinical studies.

This guide provides a comparative analysis of phthalimide analogs, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. While the primary focus of this investigation was "**2-Phthalimidoethanesulfonamide**," a thorough review of published scientific literature did not yield specific experimental data for this particular compound. Therefore, this guide presents a broader comparative analysis of structurally related phthalimide sulfonamide analogs, for which anti-inflammatory and anticancer activity data are available.

The phthalimide scaffold is a key pharmacophore found in several approved drugs, including thalidomide and its analogs lenalidomide and pomalidomide, which are known for their immunomodulatory and anticancer properties.^{[1][2]} The derivatization of the phthalimide core, particularly with sulfonamide moieties, has been a strategy to explore and enhance these therapeutic effects.^{[1][3]}

Data Presentation: Performance of Phthalimide Sulfonamide Analogs

The following tables summarize the biological activity of various phthalimide sulfonamide analogs from published studies. These derivatives have been evaluated for their anti-inflammatory and anticancer activities.

Table 1: Anti-inflammatory Activity of Phthalimide Sulfonamide Analogs

Compound ID	Structure	Assay	Endpoint	Result	Reference
LASSBio 468 (3e)	N-phenyl-phthalimide with a sulfonyl-thiomorpholin e moiety	LPS-induced neutrophil recruitment in mice	ED ₅₀	2.5 mg/kg	[1]
17c	4-(N'-(1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene)-hydrazino)-benzenesulfonamide	In vitro anti-inflammatory activity	% decrease in inflammation	32%	[3]
	Phthalimide-capped benzenesulfonamide (1)	Carbonic Anhydrase I (hCA I) Inhibition	K _i	28.5 nM	[4]
	Phthalimide-capped benzenesulfonamide (1)	Carbonic Anhydrase II (hCA II) Inhibition	K _i	2.2 nM	[4]

Table 2: Anticancer Activity of Phthalimide Analogs

Compound ID	Structure	Cell Line	Endpoint	Result (IC ₅₀ or % Inhibition)	Reference
Compound 5e	1,8-naphthalimide-1,2,3-triazole derivative	H1975 (Lung Cancer)	IC ₅₀	16.56 μM	[5]
Compound 7	1,8-naphthalimide derivative with a tertiary nitrogen and pyridine	A549 (Lung Cancer)	IC ₅₀	~3 μM	[6]
Compound 1	1,8-naphthalimide derivative with a nitro group	A549 (Lung Cancer)	IC ₅₀	~3 μM	[6]
Compound 12d	1,3,5-triazinyl benzenesulfonamide	MDA-MB-468 (Breast Cancer)	GI%	62%	[7]
Compound 12i	1,3,5-triazinyl benzenesulfonamide	MDA-MB-468 (Breast Cancer)	IC ₅₀ (hypoxic)	1.48 ± 0.08 μM	[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to allow for replication and further investigation.

Synthesis of N-phenyl-phthalimide Sulfonamides (General Procedure)

This protocol is a general representation of the synthesis of N-phenyl-phthalimide sulfonamides, as described in the synthesis of LASSBio 468.[\[1\]](#)

- Step 1: Synthesis of N-phenyl-phthalimide. Phthalic anhydride is reacted with an appropriate aniline in a suitable solvent (e.g., glacial acetic acid) under reflux for several hours. The product is then isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying.
- Step 2: Chlorosulfonation of N-phenyl-phthalimide. The N-phenyl-phthalimide from Step 1 is treated with chlorosulfonic acid at a low temperature (e.g., 0 °C) and then stirred at room temperature for several hours. The reaction mixture is then carefully poured onto crushed ice to precipitate the sulfonyl chloride derivative.
- Step 3: Synthesis of N-phenyl-phthalimide sulfonamides. The sulfonyl chloride derivative is then reacted with the desired amine (e.g., thiomorpholine) in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) at room temperature to yield the final sulfonamide product. The product is then purified using standard techniques such as recrystallization or column chromatography.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

- Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

- Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
- Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for a further 24 hours.
- Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature. The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
- Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells.

In Vitro Anticancer Assay: MTT Cell Viability Assay

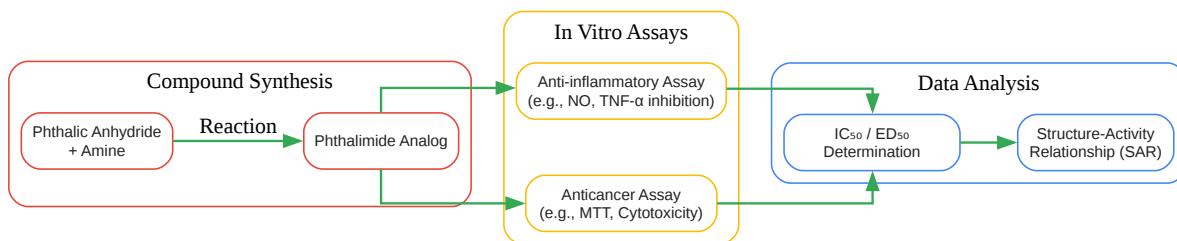
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

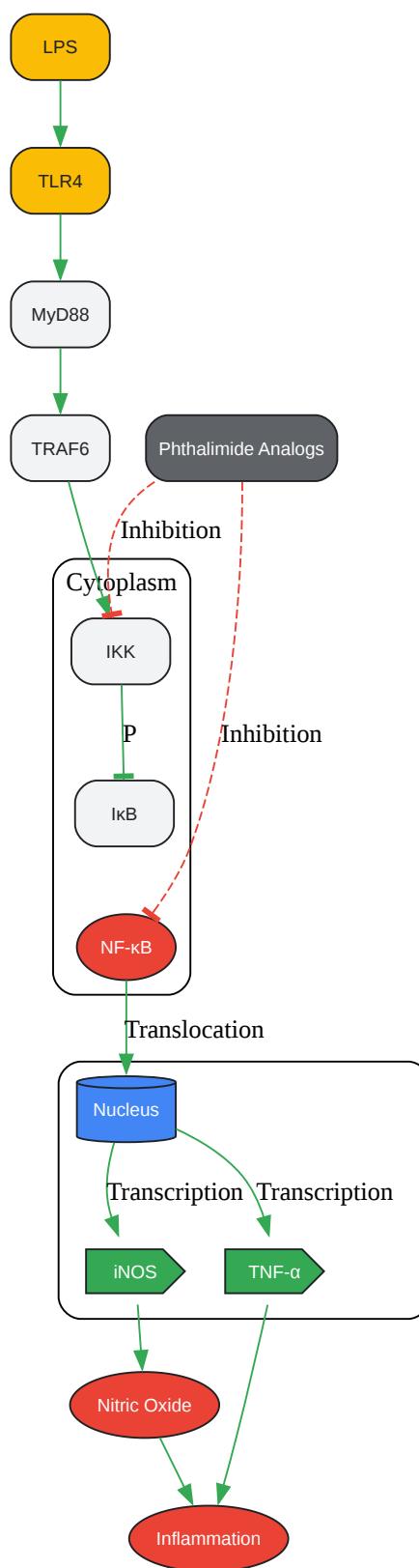
- Cell Seeding: Cancer cells (e.g., H1975, A549, MDA-MB-468) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of phthalimide analogs.



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